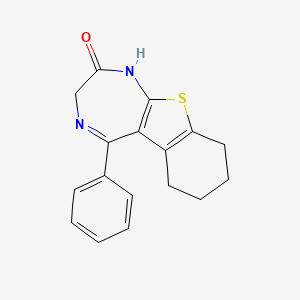

Bentazepam

Vue d'ensemble

Description

Il possède des propriétés anxiolytiques, anticonvulsivantes, sédatives et myorelaxantes . Le Bentazépam est principalement utilisé pour ses effets anxiolytiques et est administré par voie orale.

Applications De Recherche Scientifique

Bentazepam has several scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for studying benzodiazepine analogs.

Biology: Investigated for its effects on the central nervous system and its potential neuroprotective properties.

Medicine: Studied for its anxiolytic, anticonvulsant, and muscle relaxant effects.

Industry: Utilized in the pharmaceutical industry for the development of new anxiolytic drugs.

Mécanisme D'action

Target of Action

Bentazepam, also known as Thiadipone, primarily targets the GABA (A) Receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. This compound acts as a positive allosteric modulator and a ligand at the Benzodiazepine Binding Site of the GABA (A) Receptor .

Mode of Action

This compound enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA A receptor . This results in increased inhibitory effects in the central nervous system, leading to the sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties for which the drug is prescribed .

Biochemical Pathways

It is known that the drug’s action on the gaba (a) receptor leads to increased inhibitory neurotransmission in the central nervous system . This can affect various downstream effects, including decreased neuronal excitability and modulation of sleep and mood.

Pharmacokinetics

This compound is administered orally and is metabolized in the liver . Peak plasma rates are achieved in around 2.5 hours after oral administration . The elimination half-life of this compound is approximately 2-4 hours , and it is excreted through the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve increased inhibitory neurotransmission in the central nervous system. This leads to a range of effects, including sedation, reduced anxiety, prevention of seizures, and muscle relaxation . A severe benzodiazepine overdose with this compound may result in coma and respiratory failure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs can affect its pharmacokinetics and pharmacodynamics . Additionally, individual factors such as age, liver function, and genetic factors can also influence the drug’s action . .

Analyse Biochimique

Biochemical Properties

Bentazepam plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts on the central nervous system by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor . This interaction increases the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This compound also interacts with other central nervous system depressants, such as thalidomide and theophylline, which can enhance or decrease its therapeutic efficacy .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound enhances the inhibitory neurotransmission in the central nervous system, leading to reduced neuronal excitability and muscle relaxation . It also impacts gene expression by altering the transcription of genes involved in neurotransmitter synthesis and receptor regulation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the GABA-A receptor, increasing the receptor’s affinity for GABA and enhancing its inhibitory effects . This binding interaction leads to the opening of chloride channels, resulting in hyperpolarization of the neuronal membrane and reduced neuronal excitability. This compound also inhibits certain enzymes involved in neurotransmitter metabolism, further contributing to its anxiolytic and sedative effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. This compound has a relatively short elimination half-life of 2-4 hours, which means its effects diminish relatively quickly . Prolonged use of this compound can lead to tolerance, dependence, and potential withdrawal symptoms. Studies have shown that this compound can cause severe liver damage and hepatitis, although these effects are considered rare .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anxiolytic and muscle relaxant effects without significant adverse effects . At high doses, this compound can cause central nervous system depression, leading to symptoms such as somnolence, asthenia, and respiratory failure . Toxic effects, including coma and severe liver damage, have been observed at very high doses .

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes hepatic metabolism . The metabolic pathways involve various enzymes, including cytochrome P450 enzymes, which facilitate the breakdown of this compound into its metabolites. These metabolites are then excreted through the renal system. This compound’s metabolism can be influenced by other drugs that interact with the same metabolic pathways, potentially altering its therapeutic efficacy and toxicity .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream after oral administration and reaches peak plasma concentrations within approximately 2.5 hours . This compound is then distributed throughout the body, including the central nervous system, where it exerts its effects. The transport and distribution of this compound can be influenced by factors such as protein binding and the presence of transporters that facilitate its movement across cell membranes .

Subcellular Localization

The subcellular localization of this compound is primarily within the central nervous system, where it interacts with GABA-A receptors on neuronal membranes . This compound’s activity and function are influenced by its localization within specific compartments or organelles. Post-translational modifications, such as phosphorylation, can also affect this compound’s targeting and activity within cells .

Méthodes De Préparation

La synthèse du Bentazépam implique plusieurs étapes. Une voie de synthèse courante comprend la réaction du 2-aminothiophénol avec le chlorure de benzoyle pour former le 2-benzoylaminothiophénol. Cet intermédiaire est ensuite cyclisé avec du chloroformiate d'éthyle pour produire la structure de base thiénodiazépine . Les méthodes de production industrielle impliquent généralement des voies de synthèse similaires mais sont optimisées pour la production à grande échelle, garantissant un rendement élevé et une pureté élevée.

Analyse Des Réactions Chimiques

Le Bentazépam subit diverses réactions chimiques, notamment :

Oxydation : Le Bentazépam peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir le Bentazépam en son dérivé thiol correspondant.

Substitution : Les réactions d'halogénation et d'alkylation peuvent introduire différents substituants sur le cycle benzénique.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les agents halogénants comme le brome. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

4. Applications de la Recherche Scientifique

Le Bentazépam a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé de référence en chimie analytique pour étudier les analogues de la benzodiazépine.

Biologie : Investigé pour ses effets sur le système nerveux central et ses propriétés neuroprotectrices potentielles.

Médecine : Étudié pour ses effets anxiolytiques, anticonvulsivants et myorelaxants.

Industrie : Utilisé dans l'industrie pharmaceutique pour le développement de nouveaux médicaments anxiolytiques.

5. Mécanisme d'Action

Le Bentazépam exerce ses effets en augmentant l'activité de l'acide gamma-aminobutyrique (GABA), un neurotransmetteur inhibiteur majeur du système nerveux central. Il agit comme un modulateur allostérique positif au niveau du récepteur GABA-A, augmentant l'affinité du GABA pour son récepteur. Cela entraîne les propriétés sédatives, hypnotiques, anxiolytiques, anticonvulsivantes et myorelaxantes du Bentazépam .

Comparaison Avec Des Composés Similaires

Le Bentazépam est similaire à d'autres benzodiazépines telles que le diazépam, le lorazépam et le clonazépam. Il est unique en raison de sa structure thiénodiazépinique, qui confère des propriétés pharmacocinétiques différentes. Par exemple, le Bentazépam a une demi-vie d'élimination plus courte (2 à 4 heures) par rapport au diazépam (20 à 100 heures) . D'autres composés similaires comprennent le clotiazepam et l'étizélam, qui appartiennent également à la classe des thiénodiazépines .

La structure unique et le profil pharmacologique du Bentazépam en font un composé précieux pour des fins cliniques et de recherche.

Propriétés

IUPAC Name |

5-phenyl-1,3,6,7,8,9-hexahydro-[1]benzothiolo[2,3-e][1,4]diazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c20-14-10-18-16(11-6-2-1-3-7-11)15-12-8-4-5-9-13(12)21-17(15)19-14/h1-3,6-7H,4-5,8-10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZFEOPQVZBNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)NC(=O)CN=C3C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40897431 | |

| Record name | Bentazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085894 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

29462-18-8 | |

| Record name | Bentazepam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29462-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bentazepam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029462188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bentazepam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14719 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bentazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENTAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66JKK43S1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-4-[(3S)-3-methylmorpholin-4-yl]-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B605951.png)

![4-[7-Methyl-2,5-dioxo-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzonitrile](/img/structure/B605955.png)

![N-[(2R)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1R)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B605958.png)